molecular formula C18H13FN4O2S B6567674 2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one CAS No. 1021208-98-9

2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No. B6567674
CAS RN: 1021208-98-9
M. Wt: 368.4 g/mol
InChI Key: YPZGTALSHWXONJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 2-fluoroaniline with 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, followed by the addition of benzoyl chloride . The resulting compound is then purified and characterized using various analytical techniques .


Molecular Structure Analysis

The molecular geometry, vibrational frequencies, and gauge-including atomic orbital (GIAO) 1H and 13C NMR chemical shifts of the title compound in the ground state were calculated using the density functional method (B3LYP) with the 6–311G (d, p) basis set . Its electronic absorption spectra were calculated by the TD-DFT method based on the B3LYP/6-311G (d, p) level optimized structure in ethanol by using the PCM model .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were examined using the B3LYP method with the 6-311G (d, p) basis set in the framework of the Onsager and polarizable continuum model (PCM) . In addition, DFT calculations of frontier molecular orbitals were carried out at the B3LYP/6-311G (d, p) level of theory .

properties

IUPAC Name

2-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c1-23-17(24)12-7-3-5-9-14(12)20-18(23)26-10-15-21-16(22-25-15)11-6-2-4-8-13(11)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZGTALSHWXONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one

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